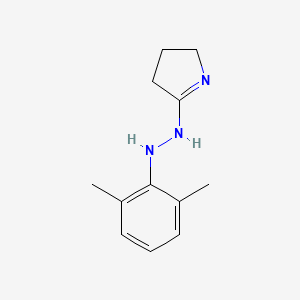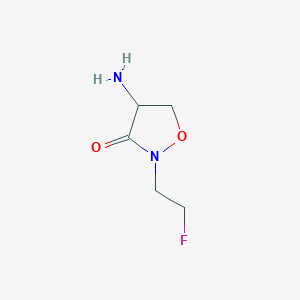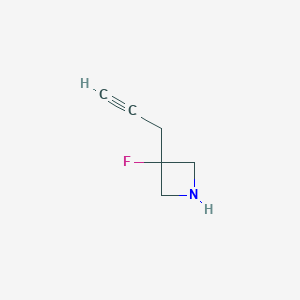
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate is an organosulfur compound characterized by the presence of a phenyl group attached to a propynyl chain, which is further linked to a sulfurothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate typically involves the reaction of 3-phenylprop-2-yn-1-yl halides with sodium sulfurothioate under controlled conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as zinc bromide can enhance the reaction rate and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfurothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and in the study of reaction mechanisms involving sulfur-containing groups.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate exerts its effects involves the interaction of the sulfurothioate group with various molecular targets. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and alteration of signaling pathways. The phenylprop-2-yn-1-yl moiety contributes to the compound’s reactivity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfonate
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfide
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfoxide
Comparison: Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate is unique due to the presence of the sulfurothioate group, which imparts distinct chemical and biological properties compared to its sulfonate, sulfide, and sulfoxide counterparts. The sulfurothioate group enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H7NaO3S2 |
|---|---|
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
sodium;3-sulfonatosulfanylprop-1-ynylbenzene |
InChI |
InChI=1S/C9H8O3S2.Na/c10-14(11,12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8H2,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
GEMIVFMUULRDEL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C#CCSS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
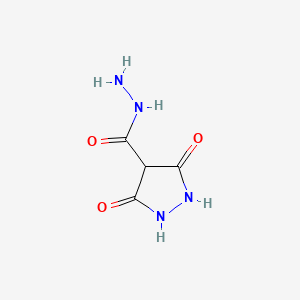
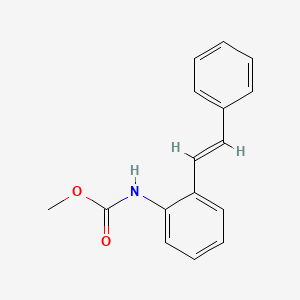

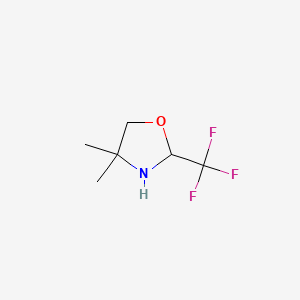
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)


![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
